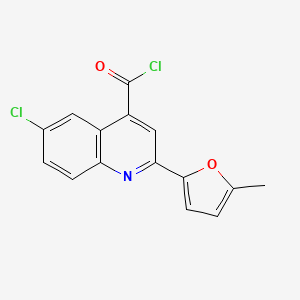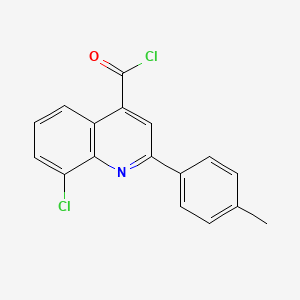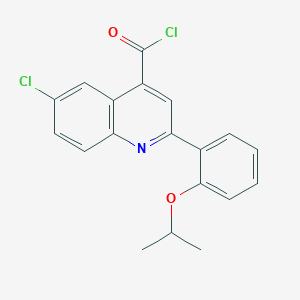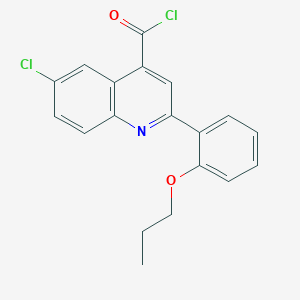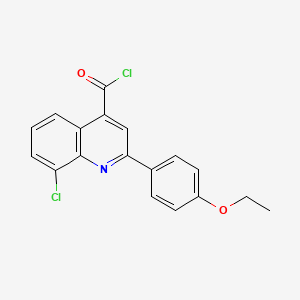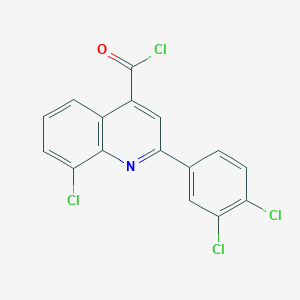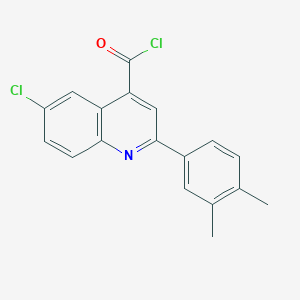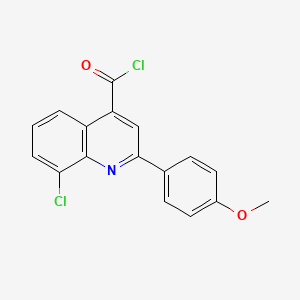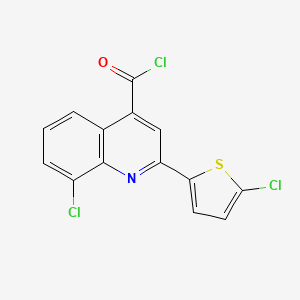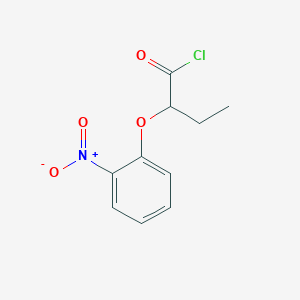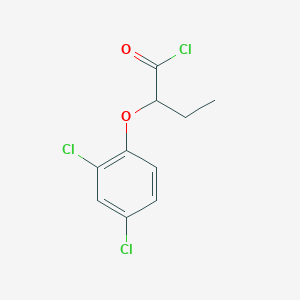
2-(2,4-Dichlorophenoxy)butanoyl chloride
Übersicht
Beschreibung
“2-(2,4-Dichlorophenoxy)butanoyl chloride” is a synthetic compound with the CAS Number: 854874-29-6 . It has a molecular weight of 267.54 and its molecular formula is C10H9Cl3O2 . It is used as a key building block in the production of herbicides and insecticides.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9Cl3O2/c1-2-8 (10 (13)14)15-9-4-3-6 (11)5-7 (9)12/h3-5,8H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Controlled-Release Herbicides
2-(2,4-Dichlorophenoxy)butanoyl chloride has been studied for its potential in controlled-release herbicides. Research shows that when reacted with corn starches, it produces 2,4-D esters that liberate varying amounts of 2,4-D and soluble 2,4-D esters. This suggests its possible use as a controlled-release herbicide due to the varied rates of liberation of the active compound (Mehltretter et al., 1974).
Environmental Distribution Studies
The compound's distribution between octanol and water has been studied, providing insights into its behavior in the environment. The research involved determining the octanol-water distributions of environmentally significant organic acid compounds, including this compound, under varying conditions. This is essential for understanding its environmental impact and behavior (Jafvert et al., 1990).
Herbicide Detection in Soil
Advanced methods have been developed for the simultaneous determination of chlorophenoxy acid herbicides and their esters in soil, including this compound. This is vital for monitoring and managing the presence and impact of such herbicides in agricultural settings (Rosales-Conrado et al., 2002).
Study of Reaction Mechanisms
Research has been conducted on the reaction mechanisms involving this compound, providing insights into its chemical properties and potential applications in various fields, including agriculture and environmental science (Barber et al., 2007).
Applications in Phytoremediation
Studies have explored the use of this compound in phytoremediation, focusing on its removal from aqueous solutions using activated carbon derived from orange pulp. This research is crucial for developing effective methods to mitigate the environmental impact of herbicides (Angın & Güneş, 2020).
Analysis of Oxidation Reactions
The oxidation reactions of this compound catalyzed by enzymes like horseradish peroxidase have been analyzed. This research helps in understanding the compound's behavior in biological systems and potential applications in bioremediation (Laurenti et al., 2003).
Safety and Hazards
Wirkmechanismus
If you’re working in a research setting, you might consider experimental approaches to uncover this information. Techniques could include biochemical assays to determine the target and mode of action, mass spectrometry for studying the pharmacokinetics, and cell culture experiments to understand the molecular and cellular effects.
Remember to always handle all chemicals with appropriate safety measures, as “2-(2,4-Dichlorophenoxy)butanoyl chloride” is labeled as an irritant .
Biochemische Analyse
Biochemical Properties
2-(2,4-Dichlorophenoxy)butanoyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as cell growth and differentiation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have antiproliferative effects on cancer cell lines such as MCF-7 and A549 . These effects are mediated through the inhibition of specific signaling pathways and alterations in gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with some studies indicating potential alterations in cellular metabolism and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Adverse effects at high doses include toxicity and potential damage to cellular structures.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of its degradation pathway . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s overall effects on cellular function.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The precise localization of the compound is essential for understanding its role in cellular processes.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O2/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTKSYLMUZDZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


